amine](/img/structure/B13276220.png)
[1-(2-Fluorophenyl)propyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)propylamine: is an organic compound with the molecular formula C12H18FN It is a derivative of phenylpropylamine, where a fluorine atom is substituted at the ortho position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)propylamine typically involves the reaction of 2-fluorobenzyl chloride with propylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Fluorophenyl)propylamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Fluorophenyl)propylamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
Chemistry: 1-(2-Fluorophenyl)propylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of phenylpropylamine derivatives. It helps in understanding the structure-activity relationship (SAR) of these compounds.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system. Its structural similarity to other bioactive amines makes it a valuable candidate for drug discovery.
Industry: In the chemical industry, 1-(2-Fluorophenyl)propylamine is used as a precursor for the synthesis of agrochemicals and specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)propylamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)propylamine
- 1-(2-Chlorophenyl)propylamine
- 1-(2-Methylphenyl)propylamine
Comparison:
- 1-(2-Fluorophenyl)propylamine vs. 1-(4-Fluorophenyl)propylamine : The position of the fluorine atom affects the compound’s reactivity and binding affinity. The ortho position in 1-(2-Fluorophenyl)propylamine may lead to different steric and electronic effects compared to the para position in 1-(4-Fluorophenyl)propylamine.
- 1-(2-Fluorophenyl)propylamine vs. 1-(2-Chlorophenyl)propylamine : The substitution of fluorine with chlorine changes the compound’s polarity and reactivity. Chlorine is larger and more electronegative, which can influence the compound’s chemical behavior.
- 1-(2-Fluorophenyl)propylamine vs. 1-(2-Methylphenyl)propylamine : The presence of a methyl group instead of a fluorine atom affects the compound’s hydrophobicity and steric properties. Methyl groups are bulkier and less electronegative, leading to different interactions with molecular targets.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-9-14-12(4-2)10-7-5-6-8-11(10)13/h5-8,12,14H,3-4,9H2,1-2H3 |
InChI Key |
DCKGWZQNLYXFAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


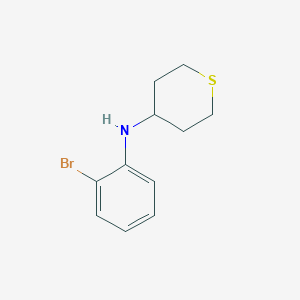
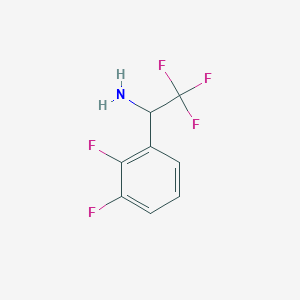
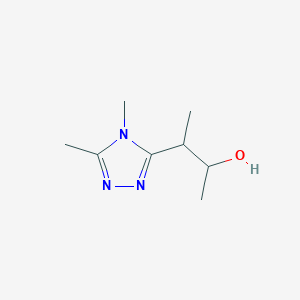

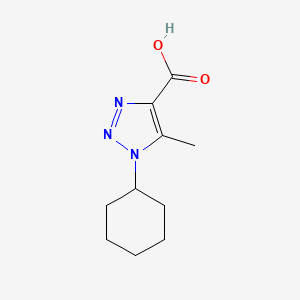
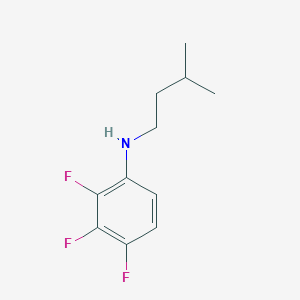
![[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13276184.png)
![3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13276192.png)
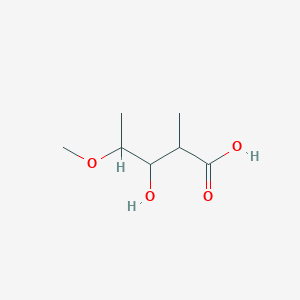
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13276216.png)
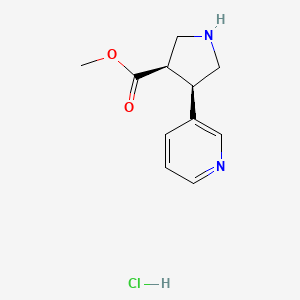

amine](/img/structure/B13276227.png)
![3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13276233.png)
